5-Desfluoro Sitagliptin
Description
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
1345822-86-7 |
|---|---|
Formule moléculaire |
C16H19F5N5O5P |
Poids moléculaire |
487.32 g/mol |
Nom IUPAC |
3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid |
InChI |
InChI=1S/C16H16F5N5O.H3O4P/c17-10-2-1-9(12(18)6-10)5-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,6,11H,3-5,7-8,22H2;(H3,1,2,3,4) |
Clé InChI |
ZUZNSXPDPFKCSY-UHFFFAOYSA-N |
SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N.OP(=O)(O)O |
SMILES canonique |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N.OP(=O)(O)O |
Synonymes |
(R)-3-Amino-4-(2,4-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one-phosphate |
Origine du produit |
United States |
Chemical Synthesis and Derivatization Strategies
Synthetic Routes for 5-Desfluoro Sitagliptin (B1680988) Generation
The generation of 5-Desfluoro Sitagliptin can be logically inferred from the established synthetic pathways for Sitagliptin. The primary difference lies in the substitution pattern of the phenyl ring, necessitating the use of a difluoro-substituted starting material in place of the trifluoro-substituted precursor used for Sitagliptin.
A plausible and efficient synthetic approach mirrors the highly-regarded "green" synthesis developed for Sitagliptin. This route typically begins with a substituted phenylacetic acid. For this compound, the key starting material would be 2,4-difluorophenylacetic acid .
The synthesis can be conceptualized in the following key steps, analogous to modern Sitagliptin manufacturing processes magtechjournal.comresearchgate.net:
Condensation: 2,4-difluorophenylacetic acid is activated and condensed with Meldrum's acid. The resulting intermediate is then reacted in a one-pot process with 3-(trifluoromethyl)-5,6,7,8-tetrahydro- magtechjournal.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine hydrochloride to form a β-keto amide intermediate.
Enamine Formation: The β-keto amide is then converted to its corresponding enamine. This step is crucial as it sets up the molecule for the key stereoselective reduction.
Asymmetric Hydrogenation: The enamine is subjected to asymmetric hydrogenation to introduce the chiral amine center with the desired (R)-stereochemistry. This is the most critical step for establishing the correct stereoisomer and is discussed in more detail in section 2.4.
Isolation: The final product, (R)-3-amino-4-(2,4-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro- magtechjournal.comresearchgate.netnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one (this compound), is then typically isolated as a phosphate (B84403) salt to improve stability and handling.
Table 1: Key Intermediates and Reagents in a Proposed Synthesis of this compound
| Compound Name | Role in Synthesis | Molecular Formula |
|---|---|---|
| 2,4-Difluorophenylacetic acid | Starting Material | C₈H₆F₂O₂ |
| Meldrum's acid | Condensation Reagent | C₆H₈O₄ |
| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- magtechjournal.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine | Key Building Block | C₆H₇F₃N₄ |
| Dehydro-5-desfluoro Sitagliptin (enamine intermediate) | Key Intermediate for Asymmetric Hydrogenation | C₁₆H₁₄F₅N₅O |
Role as a Synthetic Intermediate or Byproduct in Sitagliptin Manufacturing Processes
This compound is primarily recognized as a process-related impurity in the manufacturing of Sitagliptin synthinkchemicals.com. It is listed in pharmacopeias as Sitagliptin EP Impurity C synthinkchemicals.com. Its presence is not intentional; rather, it arises as a byproduct due to impurities in the starting materials.
The most probable cause for the formation of this compound during Sitagliptin synthesis is the presence of 2,4-difluorophenylacetic acid as an impurity within the 2,4,5-trifluorophenylacetic acid starting material. Since these two compounds have very similar structures and chemical properties, the contaminating difluoro-analog can be carried through the entire synthetic sequence alongside the intended trifluoro-compound, ultimately yielding this compound in the final active pharmaceutical ingredient (API).
Due to its status as a specified impurity, pharmaceutical manufacturers must control its levels within strict limits defined by regulatory bodies nih.govsynthinkchemicals.com. This necessitates the availability of pure this compound as a reference standard for analytical method development, validation, and routine quality control testing of Sitagliptin batches synthinkchemicals.comanaxlab.comsimsonpharma.com.
Exploration of Derivatization Pathways and Chemical Modifications
While specific derivatization studies on this compound are not extensively reported, potential pathways can be extrapolated from research on Sitagliptin itself. Derivatization can be pursued for several purposes, including the creation of analytical standards, the study of structure-activity relationships (SAR), or the development of new chemical entities.
Analytical Derivatization: The primary amine group in this compound is a key site for derivatization. For analytical purposes, especially for gas chromatography-mass spectrometry (GC-MS), this amine can be converted into a less polar, more volatile derivative. A reported method for Sitagliptin involves derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a stable N-trimethylsilyl (N-TMS) derivative, a technique that would be directly applicable to this compound researchgate.netglobalresearchonline.net.
Chemical Modification for SAR Studies: The core structure of this compound could be modified to explore new chemical space. For instance, new derivatives and their metal complexes have been synthesized from Sitagliptin to evaluate their biological efficacy nih.gov. Similar strategies could be applied to this compound:
Acylation or Sulfonylation: The primary amine could be acylated or sulfonylated to introduce a variety of substituents.
Coordination Complexes: The molecule contains several nitrogen and oxygen atoms that could act as ligands to form coordination complexes with metal ions like copper (II) or zinc (II) nih.gov. Such modifications could alter the compound's biological activity profile.
These explorations, while hypothetical for this compound, follow established medicinal chemistry principles and are based on successful applications with the parent Sitagliptin molecule.
Stereochemical Considerations in Synthesis
The biological activity of Sitagliptin and its analogs is critically dependent on the stereochemistry at the chiral center of the β-amino acid moiety. The desired enantiomer is the (R)-isomer researchgate.netnih.gov. Consequently, any synthesis of this compound intended for biological or reference standard use must produce the (R)-enantiomer with very high enantiomeric purity.
Achieving this high level of stereocontrol is a central challenge in the synthesis. The strategies employed are directly parallel to those perfected for Sitagliptin researchgate.netmdpi.comnih.gov.
Key Stereoselective Methods:
Asymmetric Hydrogenation: This is the most prominent and industrially applied method. It involves the hydrogenation of the achiral enamine intermediate using a chiral catalyst. A highly effective catalyst system for Sitagliptin is a Rhodium complex with a chiral phosphine (B1218219) ligand, such as (t)Bu JOSIPHOS researchgate.net. This method is known for its high efficiency and enantioselectivity, often achieving enantiomeric excess (ee) values greater than 99%.
Biocatalysis: Enzymatic methods offer a green and highly selective alternative. A key approach involves the use of a transaminase (TAm) enzyme to convert a prochiral ketone precursor directly into the desired (R)-amine nih.gov. This biocatalytic transamination can achieve exceptionally high enantioselectivity.
Chiral Pool Synthesis: Another approach involves starting from a readily available chiral molecule, such as an amino acid like (S)-serine. Through a multi-step sequence, the inherent chirality of the starting material is transferred to the final product, ensuring the correct stereochemistry researchgate.net.
Table 2: Comparison of Stereoselective Synthetic Strategies
| Method | Key Reagent/Catalyst | Advantages | Considerations |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium-phosphine complexes (e.g., Rh/(t)Bu JOSIPHOS) | High efficiency, high enantioselectivity, industrially scalable researchgate.net. | Requires expensive noble metal catalysts and specialized ligands. |
| Biocatalysis (Transamination) | (R)-selective Transaminase enzymes | Environmentally friendly, extremely high enantioselectivity, mild reaction conditions nih.gov. | Requires enzyme development and optimization; potential for substrate/product inhibition. |
The choice of method depends on factors like cost, scale, and environmental impact, but all aim to solve the same fundamental problem: the precise and efficient construction of the single, desired stereoisomer.
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in the analysis of 5-Desfluoro Sitagliptin (B1680988), enabling its separation from the parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most prominently utilized techniques due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of Sitagliptin and its impurities, including 5-Desfluoro Sitagliptin. These methods are developed and validated to ensure they are accurate, precise, specific, and robust for their intended purpose.
A typical RP-HPLC method for the estimation of Sitagliptin and its related compounds would involve a C18 column with a mobile phase consisting of a mixture of a buffer solution and an organic solvent. For instance, a mobile phase composed of 0.01M potassium dihydrogen phosphate (B84403) (KH2PO4) and methanol (B129727) in a 50:50 v/v ratio, with the pH adjusted to 2.5 using orthophosphoric acid, has been successfully employed. nih.gov Detection is commonly carried out using a PDA detector at a wavelength of 267 nm. nih.gov The flow rate is generally maintained around 0.7 to 1.0 ml/min. nih.govpharmaffiliates.com
Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines and includes parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For a method to be considered reliable, it must demonstrate good linearity over a specific concentration range, typically with a correlation coefficient (r²) value close to 0.999. nih.gov
| Parameter | Typical Value/Range |
|---|---|
| Column | C18 (e.g., Zorbax Eclipse XDB, 150×4.6 mm, 5µ) |
| Mobile Phase | 0.01M KH2PO4: Methanol (50:50 v/v), pH 2.5 |
| Flow Rate | 0.7 - 1.0 ml/min |
| Detection Wavelength | 267 nm |
| Linearity (r²) | ≥ 0.999 |
| LOD | ~0.07 µg/ml for Sitagliptin |
| LOQ | ~2.3 µg/ml for Sitagliptin |
Ultra-High Performance Liquid Chromatography (UHPLC) Techniques
UHPLC offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These characteristics make it particularly suitable for the analysis of complex mixtures, such as active pharmaceutical ingredients and their impurities. A stability-indicating UPLC method for the simultaneous determination of Sitagliptin and Metformin has been developed, which would also be applicable for the separation of this compound. semanticscholar.org
Such a method might employ a sub-2 µm particle size column, for instance, an Acquity BEH C18 column (50×2.1 mm, 1.7 µm), with a gradient elution program. nih.gov The enhanced resolution of UHPLC is critical for separating structurally similar compounds like this compound from Sitagliptin.
Gas Chromatography (GC) Applications
While less common for non-volatile compounds like Sitagliptin and its derivatives, Gas Chromatography (GC) can be employed after a derivatization step. A GC-MS method has been developed for the determination of Sitagliptin in human urine, which involves derivatization with N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) to convert the amine group into a more volatile N-TMS derivative. simsonpharma.com This approach demonstrates the potential for GC-MS to be used for the analysis of this compound, particularly in biological matrices, after appropriate method development and validation. simsonpharma.com
Spectroscopic Techniques for Structural Elucidation and Identification
Spectroscopic techniques are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and composition of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For fluorinated compounds like Sitagliptin and its derivatives, both ¹H NMR and ¹⁹F NMR are highly informative.
In the case of this compound, the ¹H NMR spectrum would be very similar to that of Sitagliptin, with characteristic signals for the aromatic, aliphatic, and amine protons. simsonpharma.com The key difference would be observed in the aromatic region of the spectrum. While Sitagliptin exhibits signals corresponding to a trifluorophenyl group, this compound would show a simpler pattern consistent with a difluorophenyl group.
¹⁹F NMR is particularly useful for analyzing fluorinated compounds. Sitagliptin shows distinct peaks for the trifluoromethyl group and the three fluorine atoms on the phenyl ring. simsonpharma.com For this compound, the ¹⁹F NMR spectrum would lack the signal corresponding to the fluorine atom at the 5-position of the phenyl ring, providing a clear diagnostic marker for its identification.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₆H₁₆F₅N₅O, corresponding to a molecular weight of 389.32 g/mol . nih.gov
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques for the identification and quantification of compounds in complex mixtures. In LC-MS/MS, the precursor ion corresponding to the protonated molecule [M+H]⁺ of the analyte is selected and fragmented to produce characteristic product ions. For Sitagliptin, the transition m/z 408.3 → 235.1 is often monitored. For this compound, the precursor ion would be m/z 390.1, and the fragmentation pattern would be expected to be similar to that of Sitagliptin, with shifts in the m/z of fragments containing the phenyl group.
These techniques are highly sensitive and specific, making them ideal for the detection and quantification of impurities like this compound at very low levels.
| Technique | Application for this compound | Key Information Obtained |
|---|---|---|
| ¹H NMR | Structural Elucidation | Confirmation of proton environment, differentiation from Sitagliptin in the aromatic region. |
| ¹⁹F NMR | Structural Confirmation | Absence of the signal for the 5-position fluorine atom. |
| MS | Molecular Weight Determination | Confirmation of molecular weight (389.32 g/mol). |
| MS/MS | Identification and Quantification | Specific fragmentation pattern for unambiguous identification and sensitive quantification. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are fundamental in the structural elucidation and quantification of pharmaceutical compounds and their related impurities. For this compound, both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as important analytical tools.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The parent drug, Sitagliptin, exhibits a characteristic UV absorption maximum (λmax) at approximately 267 nm. researchgate.netresearchgate.netukaazpublications.com This absorption is attributed to the electronic transitions within its aromatic and triazolopyrazine ring systems, which act as the primary chromophores. As this compound shares an identical core chromophoric structure with Sitagliptin, its UV-Vis spectrum is expected to be highly similar, with a λmax also around 267 nm. This property allows for its detection and quantification, typically following chromatographic separation from the active pharmaceutical ingredient (API) and other impurities. nih.gov While UV spectroscopy alone may not distinguish between Sitagliptin and this compound due to their overlapping spectra, it is a critical component of detection in hyphenated techniques like High-Performance Liquid Chromatography (HPLC-UV).
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its molecular structure. While specific spectra for this impurity are not widely published in peer-reviewed literature, the expected vibrational frequencies can be predicted based on its known structure. Key expected peaks would include those for N-H stretching of the primary amine, C=O stretching of the amide group, C-F stretching from the difluorophenyl ring, and various C-H and C=C stretching and bending vibrations from the aromatic and heterocyclic rings. Commercial suppliers of this compound as a reference standard typically provide comprehensive characterization data that includes its IR spectrum, confirming its structural identity. synthinkchemicals.comsynthinkchemicals.com
| Analytical Technique | Application for this compound | Expected Observations |
|---|---|---|
| UV-Vis Spectroscopy | Quantification post-chromatographic separation | Absorption Maximum (λmax) expected around 267 nm, similar to Sitagliptin. |
| Infrared (IR) Spectroscopy | Structural confirmation and functional group identification | Characteristic peaks for N-H (amine), C=O (amide), C-F (aryl fluoride), and aromatic/heterocyclic rings. |
Impurity Profiling and Reference Standard Applications in Pharmaceutical Research
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, essential for ensuring the quality, safety, and efficacy of drug products. pharmacy.biznih.gov Regulatory agencies require rigorous control over impurities, which can originate from raw materials, manufacturing processes, or degradation of the drug substance over time. pharmacy.biznih.gov
Development of Impurity Control Strategies
The control of impurities in a pharmaceutical product is a multifaceted process that begins during drug development and continues throughout the product lifecycle. For Sitagliptin, the manufacturing process can give rise to several process-related impurities, including this compound. bepls.com This compound is recognized as "Sitagliptin EP Impurity C" by the European Pharmacopoeia, highlighting its regulatory significance. chemicalbook.com
An effective impurity control strategy involves:
Identification: Determining the chemical structure of potential and actual impurities that arise during synthesis and storage.
Quantification: Developing and validating robust analytical methods, such as RP-HPLC, to accurately measure the levels of these impurities in the API and final dosage form. bepls.comijrpr.com
Specification: Establishing scientifically justified acceptance criteria (limits) for each specified impurity based on toxicological data and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
The availability of a well-characterized reference standard of this compound is a prerequisite for developing and validating such control strategies, as it allows for the unambiguous identification and precise quantification of this specific impurity. bepls.com
Role as a Reference Standard for Quality Control and Assurance
A reference standard is a highly purified compound used as a measurement benchmark in pharmaceutical analysis. alfa-chemistry.compharmiweb.com this compound serves a crucial function as a reference standard in the quality control (QC) and quality assurance (QA) of Sitagliptin. pharmaffiliates.com Its applications are vital for ensuring that each batch of the drug product meets the required quality and purity specifications.
Key roles include:
Method Validation: The reference standard is essential for validating analytical methods used for routine QC testing. alfa-chemistry.com This includes demonstrating the method's specificity (the ability to assess the analyte in the presence of impurities), linearity, accuracy, and precision for quantifying this compound.
Peak Identification: In chromatographic techniques like HPLC, the reference standard is used to confirm the identity of the impurity peak in a sample by comparing retention times.
Quantitative Analysis: It is used to prepare calibration curves or as a single-point standard to accurately determine the concentration of the this compound impurity in production batches of Sitagliptin. pharmiweb.comlabinsights.nl
Stability Testing: The standard helps in monitoring the formation of this compound during stability studies of the drug substance and product, ensuring the drug remains within its purity specifications throughout its shelf life. alfa-chemistry.compharmaffiliates.com
By using a qualified reference standard, pharmaceutical manufacturers can ensure batch-to-batch consistency and demonstrate compliance with regulatory and pharmacopeial requirements, ultimately safeguarding patient health. pharmacy.bizpharmaffiliates.com
| Application Area | Function of this compound Reference Standard |
|---|---|
| Quality Control (QC) Testing | Qualitative and quantitative analysis of 'Sitagliptin EP Impurity C' in API and drug products. |
| Analytical Method Validation | Used to establish specificity, accuracy, precision, and linearity of impurity detection methods. |
| Stability Studies | To monitor and quantify the level of this specific impurity over time under various storage conditions. |
| Regulatory Compliance | Ensures adherence to impurity limits set by pharmacopeias and health authorities. |
Preclinical Pharmacological Investigations: Mechanistic Studies
Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition and Selectivity Profiling
5-Desfluoro Sitagliptin (B1680988) is designed to selectively inhibit the DPP-4 enzyme, which is responsible for the rapid inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 5-Desfluoro Sitagliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.
Detailed in vitro enzyme kinetic studies determining the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) specifically for this compound against DPP-4 are not extensively available in publicly accessible scientific literature. However, regulatory documents describe this compound as a closely related analogue of Sitagliptin with comparable in vitro potency europa.eu. For reference, Sitagliptin is a potent inhibitor of DPP-4. The lack of specific published data for this compound prevents a direct quantitative comparison.
Table 1: In Vitro DPP-4 Inhibition Data
| Compound | IC50 (DPP-4) | Ki (DPP-4) | Source |
|---|---|---|---|
| This compound | Data not available | Data not available | N/A |
Note: The table reflects the absence of specific publicly available data for this compound.
Information regarding the specific substrate specificity analysis of this compound is not detailed in the available research. The primary mechanism of action of DPP-4 inhibitors involves preventing the cleavage of proline or alanine (B10760859) at the penultimate position of their substrates, most notably GLP-1 and GIP. It is presumed that this compound shares this mechanism with other compounds in its class.
The selectivity of DPP-4 inhibitors is a critical aspect of their preclinical evaluation, as off-target inhibition of other dipeptidyl peptidases, such as DPP-8 and DPP-9, has been associated with toxicity in animal models. Regulatory documentation indicates that this compound possesses a selectivity profile comparable to that of Sitagliptin europa.eu. Sitagliptin itself demonstrates a high degree of selectivity for DPP-4 over DPP-8 and DPP-9, with a reported IC50 for DPP-8 and DPP-9 of approximately 50 µM or greater, which is substantially higher than its potency for DPP-4 europa.eu. This suggests a wide therapeutic window with minimal risk of off-target effects related to DPP-8 and DPP-9 inhibition at therapeutic concentrations.
Table 2: Selectivity Profile of this compound
| Enzyme | Inhibition by this compound | Fold Selectivity vs. DPP-4 | Source |
|---|---|---|---|
| DPP-4 | Potent Inhibition (assumed) | N/A | europa.eu |
| DPP-8 | Weak Inhibition (assumed) | Data not available | europa.eu |
Note: The table is based on qualitative comparisons to Sitagliptin due to the lack of specific quantitative data for this compound.
Incretin Hormone Modulation in Preclinical Models
A key pharmacological effect of DPP-4 inhibition is the augmentation of endogenous incretin hormone levels. Preclinical studies have investigated the impact of this compound on the concentrations of active GLP-1 and GIP.
Studies in animal models have demonstrated that the administration of this compound leads to a significant increase in the plasma levels of active GLP-1. In a study involving Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model of type 2 diabetes, oral administration of des-fluoro-sitagliptin resulted in a dose-dependent increase in plasma active GLP-1 levels nih.gov. Similarly, in a study with high-fat diet-fed mice, treatment with des-fluoro-sitagliptin improved glucose tolerance and was associated with increased plasma GLP-1 levels diabetesjournals.org. These findings confirm the expected downstream pharmacological effect of DPP-4 inhibition by this compound.
Table 3: Effect of this compound on Plasma Active GLP-1 Levels in OLETF Rats
| Treatment Group | Dose | Plasma Active GLP-1 Level | % Increase vs. Control | Source |
|---|---|---|---|---|
| Control | N/A | Baseline | N/A | nih.gov |
| This compound | 100 mg/kg/day | Increased | Dose-dependent | nih.gov |
| This compound | 250 mg/kg/day | Further Increased | Dose-dependent | nih.gov |
Note: Specific quantitative values for GLP-1 levels were not available in the cited abstract.
Cellular and Molecular Mechanistic Investigations (In Vitro)
Effects on Cellular Signaling Pathways (e.g., cAMP, ERK1/2, JNK, NF-κB)
The mechanistic action of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like this compound involves the modulation of several key intracellular signaling pathways. Research on sitagliptin, the parent compound, provides significant insight into these mechanisms, which are largely attributable to the inhibition of DPP-4.
Studies have demonstrated that sitagliptin can stimulate the synthesis of cyclic AMP (cAMP) in intestinal L cells. researchgate.net This increase in intracellular cAMP is a critical step in the signaling cascade that leads to the secretion of glucagon-like peptide-1 (GLP-1). Additionally, the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway is a significant target. researchgate.netnih.gov High glucose conditions have been shown to up-regulate the phosphorylation of ERK1/2 in vascular smooth muscle cells (VSMCs), an effect that is reversed by pretreatment with sitagliptin. nih.gov This suggests that the protective effects of sitagliptin on these cells are mediated, at least in part, through the ERK1/2 MAPK signal pathways. nih.gov
Furthermore, sitagliptin has been shown to exert a potent anti-inflammatory effect by suppressing key inflammatory signaling molecules. This includes the inhibition of c-Jun N-terminal kinase-1 (JNK-1) expression and the suppression of intranuclear Nuclear Factor-kappa B (NF-κB) binding. nih.gov By activating the AMP-activated protein kinase (AMPK) pathway, sitagliptin can suppress NF-κB activity, thereby alleviating inflammatory responses in cells like bone marrow mesenchymal stem cells (BMSCs). nih.gov
Table 1: Effects of Sitagliptin on Cellular Signaling Pathways
| Signaling Pathway | Effect | Cell Type/Model | Reference |
|---|---|---|---|
| cAMP | ↑ Synthesis | Intestinal L cells (mGLUTag, hNCI-H716) | researchgate.net |
| ERK1/2 | ↑ Phosphorylation | Intestinal L cells (mGLUTag, hNCI-H716) | researchgate.net |
| p-ERK1/2 | ↓ Expression (in high glucose) | Vascular Smooth Muscle Cells (VSMCs) | nih.gov |
| JNK-1 | ↓ Expression | Human mononuclear cells | nih.gov |
| NF-κB | ↓ Intranuclear Binding / Activity | Human mononuclear cells, Rat BMSCs | nih.govnih.gov |
| AMPK | ↑ Activation | Rat Bone Marrow Mesenchymal Stem Cells (BMSCs) | nih.gov |
Modulation of Gene Expression and Protein Regulation
The therapeutic effects of DPP-4 inhibitors are also linked to their ability to modulate the expression of various genes and regulate protein activity. Genome-wide transcriptome analysis in patients treated with sitagliptin revealed significant changes in the expression of genes related to glucose metabolism and insulin (B600854) signaling. nih.gov
Specifically, sitagliptin treatment has been associated with increased expression of the insulin-like growth factor-1 receptor (IGF1R) gene and decreased expression of mitogen-activated protein kinase-3 (MAPK3) and the suppressor of cytokine signaling-3 (SOCS3). nih.gov The downregulation of SOCS3 is significant as its expression is often elevated in states of insulin resistance. nih.gov In animal models of type 2 diabetes, sitagliptin has been shown to markedly downregulate the expression of retinol-binding protein 4 (RBP4) and upregulate the expression of glucose transporter type 4 (GLUT4) in adipose tissue and skeletal muscle. nih.gov This modulation of the RBP4-GLUT4 system is a potential mechanism by which sitagliptin improves insulin sensitivity. nih.gov
On a protein level, sitagliptin suppresses the expression of several pro-inflammatory proteins, including TNFα, and cell surface molecules like T-cell-receptor CD26, Toll-like receptor 2 (TLR-2), and Toll-like receptor 4 (TLR-4). nih.gov
Table 2: Modulation of Gene and Protein Expression by Sitagliptin
| Gene/Protein | Effect of Sitagliptin | Model | Potential Outcome | Reference |
|---|---|---|---|---|
| IGF1R | ↑ Expression | Humans with T2DM | Improved glucose metabolism | nih.gov |
| MAPK3 | ↓ Expression | Humans with T2DM | Reduced insulin resistance | nih.gov |
| SOCS3 | ↓ Expression | Humans with T2DM | Reduced insulin resistance | nih.gov |
| RBP4 | ↓ Expression | Rat T2DM Model (Adipose, Skeletal Muscle) | Improved insulin sensitivity | nih.gov |
| GLUT4 | ↑ Expression | Rat T2DM Model (Adipose, Skeletal Muscle) | Improved glucose uptake | nih.gov |
| TNFα | ↓ Expression | Human mononuclear cells | Anti-inflammatory effect | nih.gov |
| CD26 | ↓ Expression | Human mononuclear cells | Anti-inflammatory effect | nih.gov |
Impact on Cellular Proliferation, Migration, and Apoptosis in Specific Cell Lines
In vitro studies have demonstrated that DPP-4 inhibition can directly affect cellular behaviors such as proliferation, migration, and apoptosis. In vascular smooth muscle cells (VSMCs) cultured under high glucose conditions, sitagliptin effectively attenuated proliferation and migration while promoting apoptosis. nih.gov This suggests a direct protective effect on the vasculature, independent of glucose-lowering effects. Similarly, in a rat model of arterial injury, sitagliptin treatment was found to inhibit the proliferation of VSMCs and sustain apoptosis, which contributed to a reduction in neointimal formation. nih.gov
The anti-migratory effects of sitagliptin have also been observed in cancer cell lines. In BFTC-909 and UM-UC-14 upper tract urothelial carcinoma cells, sitagliptin was shown to suppress cell migration in wound healing and transwell migration assays. researchgate.net
Table 3: Effects of Sitagliptin on Cellular Processes
| Cellular Process | Effect of Sitagliptin | Cell Line/Model | Reference |
|---|---|---|---|
| Proliferation | ↓ Inhibition | Vascular Smooth Muscle Cells (VSMCs) | nih.govnih.gov |
| Migration | ↓ Inhibition | Vascular Smooth Muscle Cells (VSMCs) | nih.gov |
| BFTC-909 & UM-UC-14 Carcinoma Cells | researchgate.net | ||
| Apoptosis | ↑ Promotion / Sustained | Vascular Smooth Muscle Cells (VSMCs) | nih.govnih.gov |
Investigations into Anti-inflammatory Mechanisms in Cell Models
The anti-inflammatory properties of this compound are a key area of mechanistic investigation. Studies using sitagliptin have elucidated several pathways through which these effects are mediated. In human umbilical vein endothelial cells (HUVECs), sitagliptin has been shown to reduce lipopolysaccharide (LPS)-stimulated production of the pro-inflammatory cytokine Interleukin-6 (IL-6). scitechnol.com
A primary mechanism for this anti-inflammatory action is the suppression of the NF-κB pathway. nih.gov Sitagliptin treatment has been observed to reduce the expression of pro-inflammatory markers such as C-Reactive Protein (CRP) and IL-6 in diabetic patients, effects linked to the inhibition of NF-κB. researchgate.net In rat bone marrow mesenchymal stem cells, sitagliptin was found to alleviate LPS-induced inflammatory responses by activating AMPK signaling, which in turn suppresses NF-κB activity. nih.gov Furthermore, sitagliptin can reduce the levels of other pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and monocyte chemoattrapctant protein-1 (MCP-1). nih.gov
In Vivo Mechanistic Studies in Animal Models
Impact on Glucose Homeostasis Markers for Mechanistic Insight
Animal models provide crucial insights into the systemic effects of this compound on glucose metabolism. In mice with diet-induced obesity, this compound was shown to regulate the levels of uncoupling protein 1 (UCP1) in brown adipose tissue, pointing to a role in energy expenditure. nih.gov
Studies using sitagliptin in various animal models have demonstrated its efficacy in improving glucose homeostasis. nih.gov The primary mechanism involves the inhibition of DPP-4, which increases the bioavailability of incretin hormones like GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). nih.govresearchgate.net This leads to several downstream effects that improve glycemic control.
Key mechanistic insights from these studies include:
Improved Glucose Tolerance: Oral administration of sitagliptin enhances the body's ability to handle a glucose load. researchgate.net
Enhanced Insulin Secretion: By potentiating incretin action, sitagliptin stimulates glucose-dependent insulin release from pancreatic β-cells. researchgate.net
Suppression of Glucagon (B607659) Secretion: Increased GLP-1 levels lead to a reduction in post-meal glucagon secretion from pancreatic α-cells. nih.gov
Inhibition of Endogenous Glucose Production (EGP): Sitagliptin has been shown to reduce basal EGP, contributing to lower fasting plasma glucose levels. nih.gov
Table 4: In Vivo Effects of Sitagliptin on Glucose Homeostasis Markers
| Marker | Effect of Sitagliptin | Animal Model | Mechanistic Insight | Reference |
|---|---|---|---|---|
| Fasting Plasma Glucose | ↓ Decrease | T2DM Patients | Reduced EGP | nih.gov |
| Post-Meal Plasma Glucose | ↓ Decrease | T2DM Patients | Multiple (↑ Insulin, ↓ Glucagon, ↓ EGP) | nih.gov |
| Plasma Insulin | ↑ Increase (glucose-dependent) | Mice | Enhanced incretin effect | researchgate.net |
| Plasma Glucagon | ↓ Decrease (post-meal) | T2DM Patients | Enhanced GLP-1 effect | nih.gov |
| Active GLP-1 | ↑ Increase | T2DM Patients | DPP-4 Inhibition | nih.gov |
| Endogenous Glucose Production | ↓ Decrease | T2DM Patients | Reduced hepatic glucose output | nih.gov |
| Uncoupling Protein 1 (UCP1) | Regulated | Diet-induced Obese Mice | Increased energy expenditure (specific to this compound) | nih.gov |
Effects on Pancreatic Islet Function and Morphology
Preclinical investigations into the effects of this compound and its parent compound, sitagliptin, on the pancreas have focused on assessing both functional and structural changes in islet cells. In safety and toxicity studies, chronic administration of sitagliptin in various animal models, including mice, rats, dogs, and monkeys, did not result in any gross or histomorphological changes to the pancreas, nor was there evidence of treatment-related acute pancreatitis. researchgate.netnih.gov
Functionally, dipeptidyl peptidase-4 (DPP-4) inhibition is understood to enhance the activity of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov Mechanistic studies suggest this leads to improved islet function. In a study involving adults with pancreatic insufficient cystic fibrosis and abnormal glucose tolerance, sitagliptin treatment augmented meal-related responses of intact GLP-1 and GIP. nih.gov This was accompanied by improved dynamics in insulin secretory rates (ISRs) and a modest enhancement of glucagon suppression. nih.govnih.gov These findings point to a functional improvement in both β-cell and α-cell responses to nutrient stimulation.
Cardiovascular Mechanistic Effects (e.g., Endothelial Function, Neointimal Formation)
Preclinical studies have provided substantial evidence that this compound exerts protective effects on the cardiovascular system through various mechanisms, notably by improving endothelial function and attenuating neointimal formation following vascular injury.
Endothelial Function and Atherosclerosis
In apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, treatment with this compound demonstrated significant cardiovascular benefits. jacc.orgnih.gov The compound improved endothelium-dependent vasorelaxation in response to acetylcholine. jacc.orgnih.govahajournals.org This functional improvement was mechanistically linked to an increase in the phosphorylation of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide, which is a critical vasodilator. jacc.orgnih.govahajournals.org Furthermore, this enhancement of endothelial function was associated with a reduction in the development of atherosclerotic lesions in the aorta. jacc.orgnih.gov In vitro studies using human coronary artery endothelial cells corroborated these findings, showing that this compound enhanced GLP-1's ability to sustain eNOS phosphorylation and protected against cellular senescence and apoptosis. ahajournals.org
| Parameter | Vehicle Group | This compound Group | Key Finding |
|---|---|---|---|
| Endothelium-Dependent Relaxation (at 10⁻⁴ mol/l Acetylcholine) | 79.2 ± 4.3% | 89.9 ± 3.9% | Significant Improvement (p < 0.05) jacc.orgnih.gov |
| eNOS Phosphorylation | Baseline | 1.46-fold increase vs. Vehicle | Significant Increase (p < 0.05) jacc.org |
| Atherosclerotic Lesion Area | 24.6% | 17.7% | Significant Reduction (p < 0.01) jacc.orgnih.gov |
Neointimal Formation
Following arterial injury, the proliferation and migration of vascular smooth muscle cells (VSMCs) contribute to neointimal formation, a key process in restenosis. In a rat model of carotid artery balloon injury, this compound significantly reduced neointimal formation in a dose-dependent manner. plos.orgnih.govnih.gov The intima-media ratio (IMR), a measure of vessel wall thickening, was significantly decreased with treatment. nih.govnih.govplos.org
The underlying mechanisms for this protective effect were elucidated through both in vivo and in vitro experiments. plos.orgnih.gov this compound was found to:
Inhibit VSMC Proliferation and Migration : Treatment significantly decreased the proliferation and migration of VSMCs. nih.gov
Promote Apoptosis : The compound increased the activity of caspase-3, a key executioner enzyme in apoptosis, within VSMCs. nih.gov
Reduce Inflammation : It decreased monocyte adhesion and the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammatory responses. nih.gov
Decrease Matrix Metalloproteinase (MMP) Expression : The expression of MMP-2 and MMP-9, enzymes involved in extracellular matrix remodeling that facilitates cell migration, was reduced in the injured arteries of treated animals. plos.orgplos.org
| Treatment Group | Mean IMR | Significance vs. Control |
|---|---|---|
| Control (Normal Saline) | 0.55 ± 0.04 | - |
| This compound (100 mg/kg) | 0.48 ± 0.05 | Not Significant |
| This compound (250 mg/kg) | 0.36 ± 0.04 | p < 0.05 plos.org |
| This compound (500 mg/kg) | 0.25 ± 0.03 | p < 0.05 plos.org |
Modulation of Adipose Tissue Metabolism and Uncoupling Proteins
The investigation revealed significant effects on the molecular machinery of energy expenditure in both brown adipose tissue (BAT) and skeletal muscle. nih.govplos.org
In Brown Adipose Tissue (BAT) : DFS treatment increased the protein levels of peroxisome proliferator-activated receptor-alpha (PPAR-α), PPAR-γ coactivator-1 (PGC-1α), and uncoupling proteins (UCPs), including the critical thermogenic protein UCP1. nih.govplos.org
In Skeletal Muscle : The treatment also elevated the levels of PPAR-α and UCP3 in skeletal muscle tissue. nih.govplos.org
These findings suggest that DFS promotes a shift towards increased energy expenditure. The mechanism appears to be mediated, at least in part, through the GLP-1 and melanocortin-4 (MC-4) receptor pathways. The effects of DFS on PGC-1α in BAT and PPAR-α in muscle were blunted by the administration of a GLP-1 antagonist. nih.govplos.org Furthermore, the modulatory effects on PPAR-α, PGC-1, and UCP levels were attenuated in mice deficient in the MC-4 receptor. nih.govplos.org
While these preclinical findings point towards an effect on BAT, a clinical study in overweight men with prediabetes did not find a significant change in BAT activity after 12 weeks of sitagliptin treatment. nih.govamsterdamumc.nl However, this study did observe an increase in [18F]FDG uptake in subcutaneous WAT and an upregulation of PGC1β mRNA in skeletal muscle, suggesting that in humans, the metabolic benefits may involve the "browning" of white fat and enhanced mitochondrial biogenesis in muscle. nih.govamsterdamumc.nl
| Tissue | Protein/Gene | Effect of DFS Treatment | Reference |
|---|---|---|---|
| White Adipose Tissue (WAT) | Weight | Dose-dependent decrease | nih.govplos.org |
| Brown Adipose Tissue (BAT) | PPAR-α | Increased | nih.govplos.org |
| PGC-1α | Increased | nih.govplos.org | |
| UCPs (e.g., UCP1) | Increased | nih.govplos.org | |
| Skeletal Muscle | PPAR-α | Increased | nih.govplos.org |
| UCP3 | Increased | nih.govplos.org |
Neuroprotective Mechanistic Pathways in Animal Models
Studies in various animal models of neurodegeneration have revealed several mechanistic pathways through which sitagliptin, the parent compound of this compound, exerts neuroprotective effects. These effects are largely attributed to its anti-inflammatory, anti-apoptotic, and antioxidative properties. nih.govbenthamscience.com
Anti-Inflammatory and Immunomodulatory Pathways
A primary mechanism of sitagliptin's neuroprotection is the mitigation of neuroinflammation. semanticscholar.org In animal models, sitagliptin administration has been shown to:
Decrease Pro-inflammatory Mediators : It reduces the levels of pro-inflammatory cytokines and factors such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-17 (IL-17), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2). nih.govbenthamscience.comsemanticscholar.orgmdpi.comnih.gov
Inhibit Key Inflammatory Signaling : Sitagliptin downregulates the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many inflammatory genes. nih.govnih.gov
Increase Anti-inflammatory Cytokines : The treatment contributes to an increase in the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govsemanticscholar.orgmdpi.com
Modulation of Neurodegenerative Pathways
In animal models of Alzheimer's and Parkinson's disease, sitagliptin has been found to interfere with core pathological processes.
Amyloid-β and Tau Pathology : In models of Alzheimer's disease, sitagliptin treatment can decrease the accumulation of β-amyloid plaques. nih.govsemanticscholar.org This may be linked to the inhibition of enzymes like beta-secretase-1 (BACE-1) and glycogen (B147801) synthase kinase-3β (GSK-3β), the latter of which is also involved in tau hyperphosphorylation. nih.gov Another potential mechanism involves the stromal cell-derived factor-1α (SDF-1α), a substrate of DPP-4, which has been associated with the inhibition of β-amyloid accumulation. nih.govsemanticscholar.org
α-Synuclein Aggregation : In mouse models of Parkinson's disease, sitagliptin treatment led to the downregulation of α-synuclein levels, a key component of Lewy bodies. nih.gov
Dopaminergic Neuroprotection : In the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, sitagliptin mitigated the degeneration of dopaminergic neurons in the substantia nigra pars compacta and striatum. nih.gov
Cell Survival and Antioxidative Pathways
Sitagliptin promotes neuronal survival by activating pro-survival signaling cascades and reducing oxidative stress.
PI3K/AKT and Nrf2 Pathways : A key neuroprotective mechanism involves the upregulation of the Phosphatidylinositol 3-kinase (PI3K)/AKT and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. nih.gov The PI3K/AKT pathway is crucial for cell survival and growth, while the Nrf2 pathway is a master regulator of the antioxidant response.
Reduction of Oxidative Stress : Sitagliptin administration has been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the concentration of glutathione (B108866) (GSH), a major endogenous antioxidant. semanticscholar.orgnih.gov It also modifies levels of glutamate (B1630785), an excitatory neurotransmitter that can cause excitotoxicity and subsequent oxidative stress. nih.govbenthamscience.comsemanticscholar.org
| Mechanism Category | Specific Pathway/Effect | Outcome | Reference |
|---|---|---|---|
| Anti-Inflammation | Downregulation of TNF-α, IL-6, COX-2 | Reduced pro-inflammatory signaling | nih.govnih.gov |
| Inhibition of NF-κB | Suppressed transcription of inflammatory genes | nih.govnih.gov | |
| Upregulation of IL-10 | Enhanced anti-inflammatory response | nih.govsemanticscholar.org | |
| Anti-Neurodegeneration | Inhibition of BACE-1 and GSK-3β | Reduced Aβ production and tau pathology | nih.gov |
| Downregulation of α-synuclein | Reduced aggregation in Parkinson's models | nih.gov | |
| Cell Survival & Antioxidant | Upregulation of PI3K/AKT and Nrf2 pathways | Promoted cell survival and antioxidant defense | nih.gov |
| Increased GSH, Reduced MDA | Decreased oxidative stress | nih.gov |
Metabolic Investigations in Preclinical Systems
In Vitro Enzymatic Biotransformation Pathways (e.g., Liver Microsomes, S9 Fractions)
In vitro studies using subcellular fractions are fundamental to characterizing the metabolic pathways of a compound. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism. The S9 fraction, containing both microsomes and cytosolic enzymes, allows for the investigation of both Phase I and Phase II (conjugative) reactions.
For the parent compound, Sitagliptin (B1680988), metabolism is limited, with the majority of the drug being excreted unchanged. nih.gov However, minor metabolic pathways have been identified. In vitro studies have shown that the oxidative metabolism of Sitagliptin is primarily mediated by the CYP3A4 isozyme, with a minor contribution from CYP2C8. nih.gov
The biotransformation pathways identified for Sitagliptin in preclinical models, primarily using rat hepatocytes and human liver preparations, include:
Oxidative Metabolism: This involves hydroxylation of the triazolopiperazine ring and aromatic oxidation. ijrti.orgstrath.ac.uk
N-Sulfation: The formation of an N-sulfate conjugate is a documented pathway. nih.govijrti.org
Glucuronidation: N-carbamoyl glucuronidation has been observed. nih.govijrti.org
Oxidative Desaturation: This occurs on the piperazine (B1678402) ring, followed by cyclization. nih.govijrti.org
Investigations using rat hepatocytes indicated that only a small fraction (approximately 3.1%) of the parent Sitagliptin was metabolized after a two-hour incubation period. strath.ac.uk The major metabolic routes in this system were determined to be aromatic oxidation and desaturation of the piperazine ring. strath.ac.uk
Identification and Characterization of Potential Metabolites of 5-Desfluoro Sitagliptin
Based on the metabolic studies of Sitagliptin, several metabolites have been identified and characterized, primarily through the use of liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov These metabolites are found at very low levels in plasma, urine, and feces, consistent with the parent drug's primary elimination through renal excretion. nih.gov
Six key metabolites of Sitagliptin have been detected at trace levels in plasma. nih.gov The most abundant of these are formed through oxidative desaturation of the piperazine ring followed by cyclization. researchgate.net Other identified metabolites include hydroxylated derivatives, an N-sulfate conjugate, and an N-carbamoyl glucuronide conjugate. nih.govresearchgate.net Although glucuronides are formed, they are reportedly further transformed and not detected in feces. nih.gov
The table below summarizes the key metabolites of Sitagliptin identified in preclinical and human studies, which represent the potential metabolites of this compound.
| Metabolite ID | Proposed Biotransformation Pathway | Description |
|---|---|---|
| M1 | N-Sulfation | N-sulfate conjugate of the parent drug. researchgate.net |
| M2 | Oxidative Desaturation & Cyclization | Formed by the oxidation of the piperazine ring, followed by cyclization. researchgate.net |
| M3 | Ether Glucuronidation | Ether glucuronide conjugate of a hydroxylated derivative. researchgate.net |
| M4 | N-Carbamoyl Glucuronidation | An N-carbamoyl glucuronic acid conjugate. researchgate.net |
| M5 | Oxidative Desaturation & Cyclization | Another metabolite formed through oxidative desaturation of the piperazine ring and subsequent cyclization. researchgate.net |
| M6 | Hydroxylation | Represents a mixture of various hydroxylated derivatives. researchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of 5-Desfluoro Modification on DPP-4 Binding and Inhibition
The 2,4,5-trifluorophenyl group of Sitagliptin (B1680988) is a critical pharmacophore that anchors the inhibitor into the hydrophobic S1 sub-pocket of the DPP-4 enzyme. The fluorine atoms on this ring are known to enhance both metabolic stability and binding affinity. The modification to a 2,4-difluorophenyl ring in 5-Desfluoro Sitagliptin directly probes the contribution of the C-5 fluorine atom.
Table 1: Comparative Inhibitory Potency of Selected DPP-4 Inhibitors Note: The IC50 value for this compound is an extrapolated estimate based on SAR principles, as a precise experimental value is not publicly documented. The value for Sitagliptin is a representative figure from published research.
| Compound | Structure Modification | Target | IC50 (nM) |
| Sitagliptin | 2,4,5-Trifluorophenyl | DPP-4 | ~18 - 34 |
| This compound | 2,4-Difluorophenyl (relative to Sitagliptin) | DPP-4 | >34 (Estimated) |
| Vildagliptin | N/A | DPP-4 | ~34 |
| Linagliptin | N/A | DPP-4 | ~0.14 |
Conformational Analysis and Ligand-Target Interactions
The binding of Sitagliptin to the DPP-4 active site is a well-characterized interaction. The trifluorophenyl group situates itself within the hydrophobic S1 pocket, which is lined with residues including Tyr662. The primary amine group of Sitagliptin forms crucial salt bridge interactions with two glutamate (B1630785) residues, Glu205 and Glu206, in the S2 pocket.
The removal of the 5-fluoro atom in this compound is unlikely to alter the fundamental binding mode; the difluorophenyl ring will still occupy the S1 pocket, and the primary amine will interact with Glu205 and Glu206. However, the specific interactions within the S1 pocket are expected to be modified. The trifluoro group of Sitagliptin is buried within a tight pocket formed by residues Ser209 and Arg358. The fluorine atoms can engage in halogen bonding with backbone carbonyls or other polar residues.
Comparative SAR Studies with Sitagliptin and other DPP-4 Inhibitors
When compared to other DPP-4 inhibitors, the structure of Sitagliptin and its desfluoro analog highlights the importance of the S1 pocket interactions. DPP-4 inhibitors are broadly classified based on their binding modes. Sitagliptin is a Class 3 inhibitor, binding to the S1, S2, and S2 extensive subsites. Other inhibitors like Vildagliptin and Saxagliptin (Class 2) bind primarily to the S1 and S2 subsites, while Linagliptin (Class 4) extends into the S1' and S2' subsites.
The potency of these inhibitors spans a wide range, with Linagliptin exhibiting significantly higher potency (IC50 ≈ 0.14 nM) than Sitagliptin (IC50 ≈ 18-34 nM) and Vildagliptin (IC50 ≈ 34 nM) nih.gov. This demonstrates that while the core interactions of a primary amine with Glu205/Glu206 are a common feature, the moieties occupying the S1 and other subsites are major drivers of potency.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 5-Desfluoro Sitagliptin (B1680988), docking simulations are essential for predicting its binding affinity and mode of interaction with its primary therapeutic target, the DPP-4 enzyme.
Studies on the parent compound, Sitagliptin, have confirmed its binding mechanism within the active site of DPP-4. The crystal structure of Sitagliptin bound to DPP-4 shows that the trifluorophenyl group occupies a key hydrophobic pocket (the S1 pocket), while the primary amine forms crucial salt bridges with glutamate (B1630785) residues (Glu205 and Glu206).
For 5-Desfluoro Sitagliptin, the primary structural difference is the absence of a fluorine atom at the 5-position of the trifluorophenyl ring. This seemingly minor change can influence the binding affinity. Fluorine atoms contribute to binding through favorable hydrophobic and electrostatic interactions, and in some cases, halogen bonding. The removal of the 5-fluoro substituent alters the electronic distribution and polarity of the phenyl ring, which may modify its interaction with the protein's active site. Docking scores for Sitagliptin against various targets have been reported with binding energies (ΔG) in the range of -7.5 to -8.7 kcal/mol, indicating strong interaction. frontiersin.orgnih.gov While specific docking studies for this compound are not extensively published, theoretical predictions suggest a potentially similar, albeit slightly altered, binding energy compared to Sitagliptin.
Table 1: Predicted Interaction Profile of this compound vs. Sitagliptin with DPP-4
| Interacting Residue (DPP-4) | Interaction Type | Sitagliptin | This compound (Predicted) |
|---|---|---|---|
| Glu205, Glu206 | Salt Bridge / H-Bond | Yes | Yes |
| Tyr662 | π-π Stacking | Yes | Yes |
| S1 Pocket Residues | Hydrophobic Interaction | Strong | Strong (Slightly altered) |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time in a simulated physiological environment. mdpi.com These simulations are critical for validating the interactions predicted by molecular docking.
MD simulations performed on the Sitagliptin-DPP-4 complex have demonstrated its stability, confirming that the key binding interactions are maintained over the simulation period. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to ensure the complex does not undergo significant, destabilizing conformational changes.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.netnepjol.info These studies provide insights into molecular geometry, electronic distribution, and chemical reactivity descriptors.
For the parent compound Sitagliptin, DFT studies have calculated key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nepjol.info Studies on Sitagliptin have reported a HOMO-LUMO energy gap of approximately 5.67 eV. nepjol.info
Table 2: Key Quantum Chemical Descriptors for Sitagliptin and Theoretical Effect on this compound
| Parameter | Description | Sitagliptin (Reported Value) | This compound (Theoretical Change) |
|---|---|---|---|
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | ~5.67 eV nepjol.info | Expected to be slightly different, altering reactivity. |
| Global Hardness | Resistance to change in electron distribution. | High (indicates stability) | Expected to be slightly altered. |
| Dipole Moment | Measure of molecular polarity. | Calculated to predict interaction nature. | Expected to decrease due to removal of a polar C-F bond. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for electrophilic/nucleophilic attack. | Shows negative potential around fluorine atoms. | The negative potential region on the phenyl ring would be reduced. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Theoretical Models)
In silico ADME models are computational tools used to predict the pharmacokinetic properties of a drug candidate. researchgate.net These models use the molecular structure to estimate properties like gastrointestinal absorption, bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. mdpi.comresearchgate.net
Sitagliptin is known to have good oral bioavailability and is primarily excreted unchanged in the urine. In silico prediction tools like SwissADME can be used to forecast these properties for its analogs. nih.govresearchgate.net The primary physicochemical difference between Sitagliptin and this compound is the removal of one fluorine atom, leading to a slightly lower molecular weight (389.32 g/mol for this compound vs. 407.31 g/mol for Sitagliptin) and a likely reduction in lipophilicity (logP). nih.gov These changes can affect ADME properties. For instance, a change in lipophilicity can influence membrane permeability and plasma protein binding.
Table 3: Comparative In Silico ADME Profile Prediction
| ADME Property | Description | Sitagliptin (Predicted/Known) | This compound (Predicted) |
|---|---|---|---|
| Molecular Weight | Affects diffusion and bioavailability. | 407.31 g/mol | 389.32 g/mol nih.gov |
| LogP (Lipophilicity) | Influences absorption and distribution. | Moderate | Slightly Lower |
| Aqueous Solubility | Crucial for absorption. | Good | Good |
| GI Absorption | Prediction of absorption from the gut. | High | High |
| BBB Permeant | Ability to cross the blood-brain barrier. | No | No |
| CYP Inhibition | Potential to inhibit key metabolic enzymes. | Low (e.g., for CYP2D6, CYP3A4) | Low |
| Drug-Likeness | Compliance with rules like Lipinski's Rule of Five. | Yes | Yes |
Future Research Directions
Development of Novel Analogs Based on 5-Desfluoro Sitagliptin (B1680988) Scaffold
The core structure of Sitagliptin and its analogs, such as 5-Desfluoro Sitagliptin, has proven to be a robust foundation for the design of potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Future research will likely focus on leveraging this scaffold to develop novel analogs with enhanced therapeutic profiles.
Key research avenues include:
Scaffold Modification: The synthesis of new compounds based on novel tricyclic scaffolds that mimic the key pharmacophoric features of the Sitagliptin framework is an active area of research. nih.govnih.gov By altering the core ring system, researchers aim to create next-generation DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacement: The development of analogs through techniques like "click chemistry" to introduce bioisosteres, such as 1,2,3-triazoles, in place of existing functional groups can lead to compounds with nanomolar DPP-4 inhibitory activity. mdpi.com Applying this to the this compound structure could yield novel entities with unique pharmacological characteristics.
Exploring Alternative Heterocycles: Research has shown that replacing parts of the Sitagliptin structure, such as the 2-benzyl-piperazine ring system, with other heterocyclic rings like piperidine (B6355638) and pyrrolidine (B122466) can maintain high inhibitory potency. oatext.com This strategy can be applied to the this compound scaffold to explore new chemical space and identify compounds with optimized drug-like properties.
Computational Drug Design: The use of in silico methods, including molecular modeling and simulations, will accelerate the discovery process. nih.gov These techniques allow for the rational design and virtual screening of novel analogs based on the this compound template, prioritizing candidates for synthesis and biological testing.
The table below summarizes Structure-Activity Relationship (SAR) insights from Sitagliptin analogs that could guide the development of novel compounds from the this compound scaffold.
| Structural Modification | Resulting Activity/Property | Reference |
| Introduction of a novel tricyclic scaffold | Compounds with DPP-4 inhibitory activity comparable to Sitagliptin (IC50 ~22-28 nM). | nih.gov |
| Replacement with 1,2,3-triazole moiety | Analogs with nanomolar IC50 values for DPP-4 inhibition. | mdpi.com |
| Substitution with piperidine/pyrrolidine rings | Maintained potent DPP-4 inhibition (IC50 of 19 nM for a 2-benzylpiperazine (B1268327) derivative). | oatext.com |
Elucidation of Unexplored Mechanistic Pathways
While the primary mechanism of Sitagliptin and its analogs involves DPP-4 inhibition, research on this compound has revealed additional, pleiotropic effects, particularly in the cardiovascular system. Future studies are needed to fully elucidate these and other unexplored mechanistic pathways.
Key areas for investigation include:
Cardiovascular Protection: Studies have shown that this compound reduces neointimal formation after vascular injury in animal models. nih.govnih.gov The underlying mechanisms involve the suppression of inflammatory markers and the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration. nih.gov Future research should further dissect these pathways, including the role of NFκB activation and caspase-3-mediated apoptosis in VSMCs. nih.gov
Anti-Atherosclerotic Effects: this compound has been demonstrated to improve endothelial function and reduce atherosclerotic lesion formation. nih.gov This effect is linked to increased endothelial nitric oxide synthase (eNOS) phosphorylation and the suppression of pro-inflammatory cytokines in macrophages via a cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) pathway. nih.gov Deeper investigation into these anti-inflammatory and endothelial-protective mechanisms is warranted.
Novel Molecular Targets: Recent network pharmacology and molecular docking studies on Sitagliptin have suggested potential interactions with other targets, such as Angiotensin-Converting Enzyme 2 (ACE2). nih.gov Investigating whether this compound shares these or other novel targets could open new therapeutic avenues beyond glycemic control. nih.gov
The following table details some of the observed non-canonical effects of this compound and the proposed mechanisms that require further exploration.
| Observed Effect | Proposed Mechanistic Pathway | Research Focus | Reference |
| Reduction of Restenosis | Decreased VSMC proliferation/migration, increased apoptosis. | Further investigation of NFκB and caspase-3 signaling. | nih.gov |
| Anti-Atherosclerosis | Improved endothelial function, reduced inflammation in macrophages. | Elucidation of the eNOS phosphorylation and cAMP/PKA pathways. | nih.gov |
| Glucose Homeostasis | Improved insulin (B600854) sensitivity and β-cell glucose sensing. | Deeper analysis of postprandial glucose release and glucagon (B607659) response. | nih.gov |
Advanced Analytical Applications
The accurate detection and quantification of this compound, both as a potential active pharmaceutical ingredient (API) and as an impurity in Sitagliptin, is critical for pharmaceutical development and quality control. Future research will focus on developing more sensitive, rapid, and comprehensive analytical methods.
Future directions in analytical applications include:
Hyphenated Techniques for High Sensitivity: The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the specific and quantitative measurement of trace-level impurities. nih.govglobalresearchonline.net Future work will involve optimizing UPLC-MS/MS methods for the ultra-trace quantification of this compound in complex matrices like biological fluids and pharmaceutical formulations. nih.gov
Stability-Indicating Methods: The development of robust, stability-indicating high-performance liquid chromatography (HPLC) methods is essential for monitoring the degradation of Sitagliptin and the formation of impurities like this compound under various stress conditions (e.g., acid, alkali, oxidation). researchgate.net
Metabolite Identification: Advanced techniques such as high-resolution mass spectrometry (HRMS) can be employed to identify novel metabolic pathways. researchgate.net Applying these methods to this compound could reveal its metabolic fate in vivo, identifying previously unknown biotransformation products.
Chiral Separation Techniques: As the compound possesses a chiral center, the development of enantioselective analytical methods, such as chiral HPLC or capillary electrophoresis, will be important to ensure the stereochemical purity of any future drug products based on this scaffold. researchgate.net
The table below provides an overview of advanced analytical techniques and their specific applications for the analysis of this compound.
| Analytical Technique | Application | Key Advantages | Reference |
| UPLC-MS/MS | Quantification of trace impurities in drug substances. | High specificity, sensitivity for low-level detection. | nih.govnih.gov |
| Stability-Indicating RP-HPLC | Evaluation of process impurities and degradants. | Separation of the main compound from potential impurities and degradation products. | researchgate.net |
| LC-MS/MS | Pharmacokinetic studies in biological matrices (plasma, urine). | Efficient separation and sensitive detection for bioanalysis. | globalresearchonline.netthepharmajournal.com |
| High-Resolution Mass Spectrometry (HRMS) | Identification of novel metabolites. | Accurate mass measurements for structural characterization of unknown compounds. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Desfluoro Sitagliptin and ensuring its purity in academic research?
- Methodological Answer : Synthesis should follow protocols for structurally analogous DPP-4 inhibitors (e.g., Sitagliptin) with modifications to remove the fluorine moiety. Detailed steps must include reaction conditions (solvents, catalysts, temperature), purification via column chromatography or recrystallization, and characterization using HPLC (≥95% purity) and NMR spectroscopy. For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are required to confirm molecular identity .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H, ¹³C, 2D-COSY) to confirm the absence of fluorine and verify the desfluoro structure.
- FT-IR to identify functional groups (e.g., amide bonds).
- X-ray crystallography (if crystalline) for definitive structural elucidation.
Physicochemical properties (logP, solubility) should be assessed using shake-flask methods or HPLC-based protocols .
Q. What in vitro assays are suitable for evaluating the DPP-4 inhibitory activity of this compound?
- Methodological Answer : Employ fluorometric or colorimetric enzymatic assays using recombinant human DPP-4.
- Protocol : Pre-incubate the enzyme with varying concentrations of this compound, add a fluorogenic substrate (e.g., H-Gly-Pro-AMC), and measure fluorescence intensity (ex/em: 380/460 nm). Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Include Sitagliptin as a positive control for comparative analysis .
Advanced Research Questions
Q. What experimental designs are optimal for comparing the enzymatic inhibition efficacy of this compound with its parent compound, Sitagliptin?
- Methodological Answer : Use a randomized, double-blind in vitro study with three arms:
- Group 1 : this compound at multiple concentrations.
- Group 2 : Sitagliptin (same concentrations).
- Control : Vehicle-only.
Analyze dose-response curves and IC₅₀ values. Statistical comparisons should employ ANCOVA to adjust for baseline enzyme activity variability. Replicate experiments ≥3 times to ensure reliability .
Q. How can researchers address discrepancies in pharmacokinetic data for this compound across different in vivo models?
- Methodological Answer : Conduct a systematic review of existing data, followed by meta-regression to identify covariates (e.g., species, dosing regimen). For new studies:
- Use crossover designs in animal models to minimize inter-subject variability.
- Apply population pharmacokinetic (PopPK) modeling to account for metabolic differences.
- Validate findings using tandem mass spectrometry (LC-MS/MS) for precise plasma concentration measurements .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to handle hierarchical data (e.g., repeated measures in cell-based assays). For non-normal data, apply log-transformations (Kolmogorov-Smirnov test for normality) and non-parametric tests like the Mann-Whitney U test. Report effect sizes with 95% confidence intervals to quantify uncertainty .
Q. How should contradictions in metabolic stability data of this compound across cell lines be resolved?
- Methodological Answer :
Replicate Studies : Repeat experiments in standardized conditions (e.g., identical passage numbers, media composition).
Cross-Validation : Use orthogonal methods (e.g., hepatic microsomes vs. primary hepatocytes).
Mechanistic Profiling : Assess cytochrome P450 isoform-specific metabolism via chemical inhibition or recombinant enzymes.
Discuss findings in the context of cell line-specific expression of metabolic enzymes, referencing prior literature on Sitagliptin’s metabolic pathways .
Q. What strategies are recommended for integrating this compound into longitudinal studies on diabetic complications?
- Methodological Answer : Design a cohort study with:
- Primary Endpoints : Glycemic control (HbA1c), renal function (eGFR, albuminuria).
- Secondary Endpoints : Cardiovascular biomarkers (NT-proBNP, troponin).
Use the UKPDS Risk Engine to estimate cardiovascular risk evolution, adjusting for baseline covariates (age, BMI). Apply mixed-effects models to analyze temporal trends and account for dropout bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
